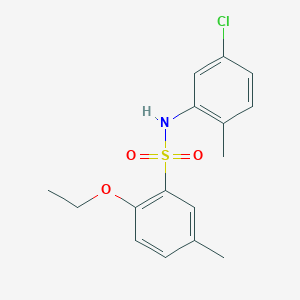![molecular formula C13H17NOS B5775920 N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)
N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide is not well understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal excitability. It may also modulate the activity of ion channels, such as voltage-gated calcium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide has been found to produce a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. It also produces analgesic effects by reducing pain sensitivity and increasing pain threshold. Additionally, it has been found to have anticonvulsant effects by reducing the occurrence and severity of seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide. One potential direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets. Finally, research could be conducted to optimize the synthesis method and to improve the bioavailability and efficacy of this compound.
Conclusion:
In conclusion, N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide is a promising compound with potential applications in the field of medicine. Its unique biochemical and physiological properties make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic uses.
Synthesis Methods
The synthesis of N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide involves the reaction of cyclopropylamine with 2-methylbenzyl chloride in the presence of sodium hydride. The resulting product is then treated with thioacetic acid to obtain the final compound. This synthesis method has been found to be efficient and yields a high purity product.
Scientific Research Applications
N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide has been investigated for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in treating neuropathic pain and epilepsy.
properties
IUPAC Name |
N-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-2-3-5-11(10)8-16-9-13(15)14-12-6-7-12/h2-5,12H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTKOFMGADFAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)





![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)



![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)